
1-quinolin-2-ylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-quinolin-2-ylpiperidin-4-ol is a compound that features a quinoline ring attached to a piperidine ring with a hydroxyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-quinolin-2-ylpiperidin-4-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of quinoline N-oxides as starting materials, which undergo a photocatalytic reaction to form the desired product . This method is advantageous due to its high yield, low catalyst loading, and minimal by-products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-quinolin-2-ylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of 1-(Quinolin-2-yl)piperidin-4-one.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-quinolin-2-ylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-quinolin-2-ylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential CCR5 antagonist, which could inhibit the entry of HIV-1 into host cells by blocking the CCR5 receptor . This interaction is facilitated by the compound’s ability to form strong salt-bridge interactions with the receptor, as well as its lipophilic groups that enhance binding affinity.
Comparison with Similar Compounds
Quinolin-2(1H)-ones: These compounds share the quinoline core structure and exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds such as piperidin-4-ol derivatives have similar structural features and biological activities.
Uniqueness: 1-quinolin-2-ylpiperidin-4-ol is unique due to its combined quinoline and piperidine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-quinolin-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)15-14/h1-6,12,17H,7-10H2 |
InChI Key |
ZFZDBEHRXKCLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
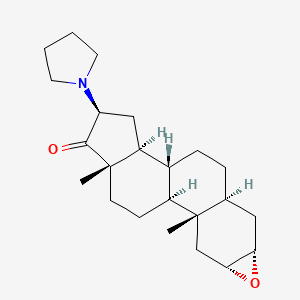
![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)
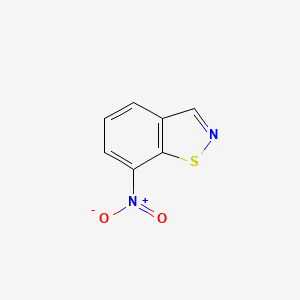
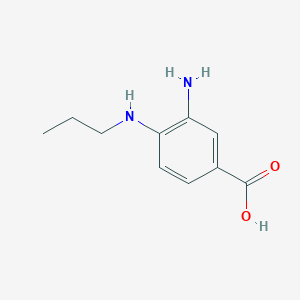
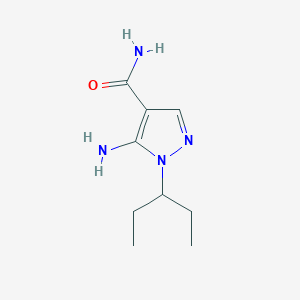
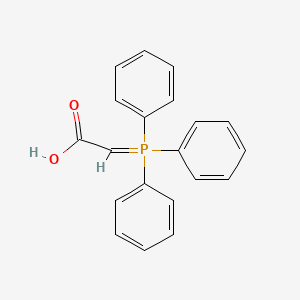
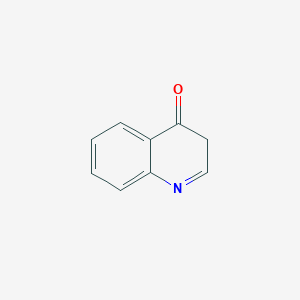
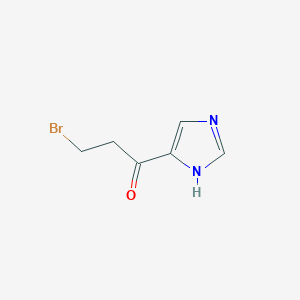
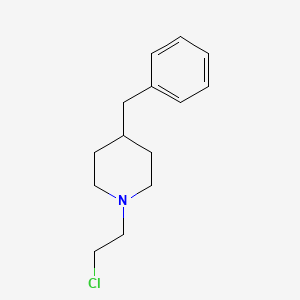
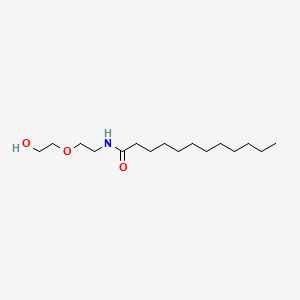

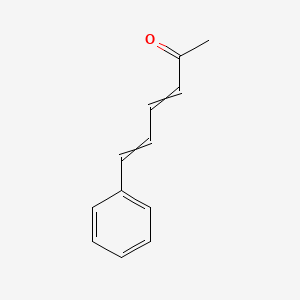
![[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol](/img/structure/B8778523.png)
![7-Methylbenzo[d]isothiazol-4-ol](/img/structure/B8778538.png)
